molecular formula C24H27N3O6S B2381870 (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1111549-88-2

(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

Numéro de catalogue B2381870
Numéro CAS: 1111549-88-2
Poids moléculaire: 485.56
Clé InChI: IIIHZQQKRAGIME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 2,3-dihydro-1,4-benzodioxine moiety and the piperazine ring in separate steps, followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydro-1,4-benzodioxine moiety, the piperazine ring, and the phenyl group. These groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 2,3-dihydro-1,4-benzodioxine moiety, the piperazine ring, and the phenyl group. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydro-1,4-benzodioxine moiety could potentially influence the compound’s solubility and stability .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

A significant body of research has demonstrated the effectiveness of benzenesulfonamide derivatives, closely related to the compound , as potent inhibitors of human carbonic anhydrase (CA). These compounds have shown low nanomolar inhibitory action against various human (h) isoforms such as hCA I, hCA II, hCA VII, and hCA XII, which play crucial roles in pathological states like glaucoma, epilepsy, obesity, and cancer (Mishra et al., 2017). Similarly, ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of hCA IX, a validated drug target for anticancer agents, with some compounds demonstrating sub-nanomolar Ki values (Lolak et al., 2019).

Anticonvulsant Activity

Certain benzenesulfonamide derivatives were evaluated for their anticonvulsant activity and found effective in seizure protection against MES and scPTZ-induced seizures in Swiss Albino mice. These findings suggest the potential application of these compounds in epilepsy management (Mishra et al., 2017).

Potential for Treating Alzheimer's and Schizophrenia

SB-399885, a compound structurally related to the query, has been reported as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in aged rat water maze and novel object recognition models. This suggests the compound's potential utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial and Anticancer Activity

Piperazine derivatives have been explored for their central pharmacological activity and potential therapeutic applications, including antimicrobial and anticancer activities. These compounds, particularly those incorporating the piperazine moiety, have been the subject of research for many central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic applications, demonstrating their versatile potential in medicinal chemistry (Brito et al., 2018).

Orientations Futures

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications .

Propriétés

IUPAC Name

(E)-N-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c28-23(10-12-25-34(30,31)17-11-19-6-2-1-3-7-19)26-13-15-27(16-14-26)24(29)22-18-32-20-8-4-5-9-21(20)33-22/h1-9,11,17,22,25H,10,12-16,18H2/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIHZQQKRAGIME-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.